molecular formula C26H23N3O7S2 B382928 dimethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate CAS No. 379236-78-9

dimethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate

Cat. No.: B382928
CAS No.: 379236-78-9
M. Wt: 553.6g/mol
InChI Key: RKIDDORJTSZDGA-UHFFFAOYSA-N
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Description

Dimethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate (CAS: 379236-78-9) is a structurally complex heterocyclic compound featuring:

  • Core: A thieno[2,3-d]pyrimidin-4-one scaffold, known for its pharmacological relevance in kinase inhibition and antimicrobial activity .
  • 5-(5-Methylfuran-2-yl): Contributes to electron-rich aromatic systems, influencing solubility and bioactivity. Thioacetamido linker: Bridges the pyrimidinone core to the isophthalate ester, enabling modular synthetic modifications . Dimethyl isophthalate: Esters improve lipophilicity and membrane permeability compared to free carboxylic acids .

This compound is hypothesized to exhibit bioactivity due to structural similarities with antimicrobial and antioxidant thieno[2,3-d]pyrimidine derivatives .

Properties

IUPAC Name

dimethyl 5-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O7S2/c1-5-8-29-23(31)21-18(19-7-6-14(2)36-19)12-37-22(21)28-26(29)38-13-20(30)27-17-10-15(24(32)34-3)9-16(11-17)25(33)35-4/h5-7,9-12H,1,8,13H2,2-4H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIDDORJTSZDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-Carboxylates

A widely adopted method involves cyclocondensation of ethyl 2-aminothiophene-3-carboxylate with urea or thiourea under acidic conditions. For example:

  • Reaction Conditions : Ethyl 2-aminothiophene-3-carboxylate (1.0 equiv), urea (1.2 equiv), concentrated HCl (catalytic), reflux in ethanol (4 h).

  • Yield : 85–92%.

Bromination at Position 6

To introduce electrophilic reactivity, bromination at position 6 is critical for cross-coupling reactions:

  • Reagents : Bromine (1.5 equiv) in acetic acid at 80°C for 1–3 h.

  • Yield : 87–95%.

  • Key Data :

    1H NMR (DMSO-d6): δ=8.14(s,1H),7.55(s,1H).\text{1H NMR (DMSO-d}_6\text{): } \delta = 8.14 \, (\text{s}, 1\text{H}), 7.55 \, (\text{s}, 1\text{H}) \, \text{}.

Functionalization of the Thieno[2,3-d]Pyrimidine Core

Introduction of the Allyl Group at Position 3

Allylation at N3 is achieved via nucleophilic substitution:

  • Reagents : 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one (1.0 equiv), allyl bromide (1.2 equiv), K2_2CO3_3 (2.0 equiv) in DMF at 60°C for 6 h.

  • Yield : 78–84%.

Suzuki–Miyaura Coupling for 5-(5-Methylfuran-2-yl) Substitution

The 5-methylfuran-2-yl group is introduced via palladium-catalyzed cross-coupling:

  • Catalyst System : Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3 (3.0 equiv).

  • Conditions : 5-Methylfuran-2-ylboronic acid (1.5 equiv), dioxane/H2_2O (4:1), 90°C, 12 h.

  • Yield : 65–72%.

  • Characterization :

    13C NMR (CDCl3): δ=161.2(C=O),152.4(furan C2),110.3(furan C5).\text{13C NMR (CDCl}_3\text{): } \delta = 161.2 \, (\text{C=O}), 152.4 \, (\text{furan C2}), 110.3 \, (\text{furan C5}) \, \text{}.

Formation of the Thioacetamido Linker

Thiolation at Position 2

The C2 position is functionalized with a thiol group for subsequent coupling:

  • Reagents : 2-Chlorothieno[2,3-d]pyrimidine (1.0 equiv), thiourea (1.5 equiv), EtOH, reflux (3 h).

  • Yield : 68–75%.

Thioether Formation with Mercaptoacetic Acid

The thiol intermediate reacts with bromoacetyl chloride to form the thioether:

  • Conditions : 2-Mercaptothieno[2,3-d]pyrimidine (1.0 equiv), bromoacetyl chloride (1.1 equiv), Et3_3N (2.0 equiv), CH2_2Cl2_2, 0°C → rt (2 h).

  • Yield : 82–88%.

Coupling with Dimethyl 5-Aminoisophthalate

Synthesis of Dimethyl 5-Aminoisophthalate

The isophthalate precursor is synthesized via nitration/reduction:

  • Steps :

    • Nitration of dimethyl isophthalate with HNO3_3/H2_2SO4_4 at 0°C.

    • Reduction of the nitro group using H2_2/Pd-C (10 atm, EtOH, 6 h).

  • Yield : 70% (nitration), 90% (reduction).

Amide Bond Formation

The final coupling employs carbodiimide-mediated amidation:

  • Reagents : Thioacetic acid derivative (1.0 equiv), dimethyl 5-aminoisophthalate (1.0 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), DMF, rt (12 h).

  • Yield : 60–68%.

  • Purity : >98% (HPLC).

Alternative Pathways and Optimizations

One-Pot Sequential Functionalization

A streamlined approach combines bromination, Suzuki coupling, and thioether formation in a single reactor:

  • Conditions : Sequential addition of Br2_2, Pd catalyst, and mercaptoacetic acid without intermediate isolation.

  • Yield : 55–60% (overall).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for critical steps:

  • Suzuki Coupling : 30 min at 120°C vs. 12 h conventionally.

  • Thioether Formation : 10 min at 80°C.

Challenges and Mitigation Strategies

ChallengeSolutionReference
Low regioselectivity in brominationUse excess Br2_2 (2.0 equiv) at 80°C
Decomposition of thiol intermediatesWork under N2_2 with antioxidants (e.g., BHT)
Poor solubility of isophthalateSwitch to DMSO/THF mixed solvent

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products.

    Reduction: The thieno[2,3-d]pyrimidine core can be reduced under suitable conditions.

    Substitution: The allyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of dimethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Biological Activity Reference
Target Compound Thieno[2,3-d]pyrimidin-4-one 3-Allyl, 5-(5-methylfuran), dimethyl isophthalate ~600 (estimated) ~3.8 (estimated) Not reported
2-((5-(5-Methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide Thieno[2,3-d]pyrimidin-4-one 3-Phenyl, N-naphthalen-1-yl 523.63 1.38 (density) Antimicrobial (hypothesized)
Diethyl 5-(2,5-dimethyl-3-{[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-1H-pyrrol-1-yl)isophthalate Thieno[2,3-d]pyrimidin-4-one 3,5-Diphenyl, diethyl isophthalate Not reported ~4.2 (estimated) Antioxidant (potential)
2-((4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide 1,2,4-Triazole 4-Allyl, furan-2-yl 368.13 3.4 Not reported

Key Observations:

Core Modifications: Replacement of the pyrimidinone core with a triazole (e.g., ) reduces hydrogen-bonding capacity (H-bond acceptors: 5 vs. Thieno[2,3-d]pyrimidinone derivatives generally exhibit higher antimicrobial activity compared to triazole analogues due to enhanced π-π stacking and hydrogen bonding .

Substituent Impact :

  • Allyl vs. Phenyl : The 3-allyl group in the target compound may improve solubility compared to 3-phenyl derivatives (e.g., ), as allyl groups reduce steric hindrance .
  • Ester Groups : Diethyl isophthalate () increases lipophilicity (logP ~4.2) compared to dimethyl esters (logP ~3.8), affecting bioavailability .

Physicochemical Properties

Table 2: Calculated Physicochemical Parameters

Compound H-Bond Donors H-Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
Target Compound 1 9 8 ~120 (estimated)
Compound 1 5 7 98.3
Compound 1 6 6 110 (estimated)

Key Observations:

  • Increased rotatable bonds (8 vs. 6–7 in analogues) may reduce metabolic stability but improve conformational adaptability for target binding .

Biological Activity

Dimethyl 5-(2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate is a complex organic compound with potential biological activities that warrant detailed investigation. This article synthesizes available research findings, including molecular docking studies, enzyme inhibition assays, and antibacterial activity evaluations.

Chemical Structure and Synthesis

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions that include the formation of the thieno[2,3-d]pyrimidine structure followed by functionalization with isophthalate and dimethyl groups. The synthetic pathway can be summarized as follows:

  • Formation of Thieno[2,3-d]pyrimidine : Utilizing appropriate precursors and reaction conditions to yield the core structure.
  • Thioacetylation : Introducing the thioacetamido group to enhance biological activity.
  • Final Modifications : Methylation and isophthalate attachment to complete the synthesis.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of thieno[2,3-d]pyrimidine have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. While specific data on this compound is limited, its structural analogs suggest potential efficacy in combating bacterial infections.

Enzyme Inhibition

Molecular docking studies have been employed to predict the binding affinity of this compound with key enzymes:

  • Acetylcholinesterase (AChE) : Compounds similar in structure have demonstrated inhibitory activity against AChE, which is crucial for treating neurodegenerative diseases.
    CompoundIC50 (µM)
    Dimethyl DerivativeTBD
    Known Inhibitor21.25
  • Urease : The compound's potential as a urease inhibitor has been suggested based on its structural features that mimic known inhibitors.

Cytotoxicity Studies

Cytotoxicity assays on various cancer cell lines reveal that compounds containing the thieno[2,3-d]pyrimidine moiety can exhibit selective cytotoxic effects. While specific IC50 values for this compound are not yet established, related compounds have shown promising results in inhibiting cell proliferation in vitro.

Case Studies and Research Findings

  • Case Study on Structural Analogues : Research conducted on structurally similar compounds has shown significant therapeutic potential in preclinical models. For example, a study indicated that pyrimidine derivatives effectively reduced tumor growth in xenograft models.
  • Safety Profiles : Toxicological assessments suggest that derivatives of thieno[2,3-d]pyrimidine possess favorable safety profiles in animal models, indicating low systemic toxicity at therapeutic doses.

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